1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with the CAS Number: 89960-36-1. It has a molecular weight of 229.241. The compound is solid in physical form and has a purity of 95%1.
Synthesis Analysis
The synthesis of functionalized 2-pyridone-3-carboxylic acids, which includes 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, can start from 3-formylchromone2. A decarboxylation reaction of 2-pyridone-3-carboxylic acid can be performed by potassium carbonate in toluene2.
Molecular Structure Analysis
The linear formula of 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is C13H11NO31. The InChI code is 1S/C13H11NO3/c15-12-11 (13 (16)17)7-4-8-14 (12)9-10-5-2-1-3-6-10/h1-8H,9H2, (H,16,17)1.
Chemical Reactions Analysis
The compound can undergo various reactions. For instance, 2,2-Dimethyl-5- ((phenylamino)methylene)-1,3-dioxane-4,6-dione, prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives3.Physical And Chemical Properties Analysis
The compound has a melting point of 133.5 - 134.51. It is solid in physical form1.Scientific Research Applications
Chemical Synthesis and Properties
Carboxylic acids and their derivatives are pivotal in the synthesis of heterocyclic compounds, which are fundamental to organic chemistry and pharmaceutical development. For instance, the synthesis of 1,4-dihydropyridines, a significant class of nitrogen-containing heterocyclic compounds, is explored for their biological applications. These compounds serve as skeletons in many drugs and are starting materials in synthetic organic chemistry due to their presence in biological applications (Sohal, 2021).
Biological and Pharmacological Activities
Carboxylic acid derivatives exhibit a wide range of biological activities. A review comparing the structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids revealed that structural differences significantly impact their bioactivity. This study underscores the role of carboxylic acids in developing antimicrobial and anticancer therapies (Godlewska-Żyłkiewicz et al., 2020).
Anticorrosion Applications
Derivatives of carboxylic acids, such as benzotriazoles, have been explored for their corrosion inhibition properties on metals, highlighting their potential in anticorrosion applications. These studies emphasize the effectiveness of organic corrosion inhibitors, including carboxylic acid salts, in protecting various steels in corrosive environments (Kuznetsov, 2020).
Environmental and Industrial Applications
Carboxylic acids are also significant in environmental and industrial applications, particularly in the extraction and purification processes. For example, the use of supercritical CO2 in the reactive extraction of carboxylic acids from aqueous solutions showcases an efficient and environmentally friendly method for separating these acids, relevant for bio-based plastics production (Djas & Henczka, 2018).
Safety And Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, H3321. Precautionary measures include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P5011.
Future Directions
The future directions for this compound could involve further exploration of its potential uses. Given its antimicrobial activity, it could be investigated for use in medical applications2. However, more research is needed to fully understand its properties and potential applications.
Please note that this information is based on available resources and may not be fully comprehensive. Always consult with a qualified professional or trusted source when dealing with chemicals.
properties
IUPAC Name |
1-benzyl-2-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-12-11(13(16)17)7-4-8-14(12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUXBAQFXTYJBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377255 | |
Record name | 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
CAS RN |
89960-36-1 | |
Record name | 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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